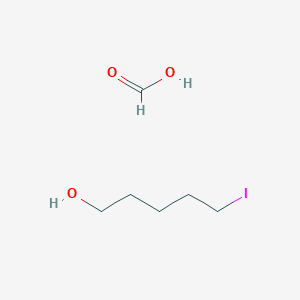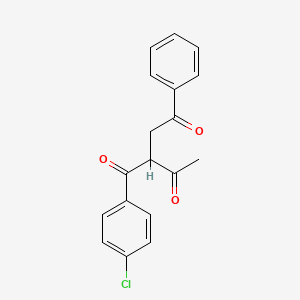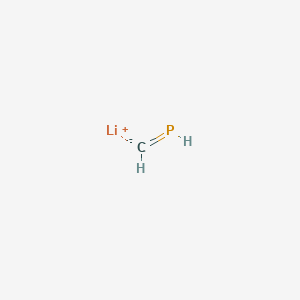![molecular formula C6H7Cl2NO3 B14364070 4-[2-Chloro(oxo)acetamido]butanoyl chloride CAS No. 91466-98-7](/img/structure/B14364070.png)
4-[2-Chloro(oxo)acetamido]butanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Chloro(oxo)acetamido]butanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetamido group attached to a butanoyl chloride backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro(oxo)acetamido]butanoyl chloride typically involves the reaction of 4-aminobutyric acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Chloro(oxo)acetamido]butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Pyridine and triethylamine.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
4-[2-Chloro(oxo)acetamido]butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-Chloro(oxo)acetamido]butanoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The chloro group can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobutyryl chloride: Similar structure but lacks the acetamido group.
2-Chlorobutanoyl chloride: Similar structure but the chloro group is positioned differently.
Uniqueness
4-[2-Chloro(oxo)acetamido]butanoyl chloride is unique due to the presence of both a chloroacetamido group and a butanoyl chloride backbone. This combination of functional groups provides it with distinct reactivity and makes it a versatile reagent in various chemical transformations.
Propriétés
Numéro CAS |
91466-98-7 |
|---|---|
Formule moléculaire |
C6H7Cl2NO3 |
Poids moléculaire |
212.03 g/mol |
Nom IUPAC |
4-[(2-chloro-2-oxoacetyl)amino]butanoyl chloride |
InChI |
InChI=1S/C6H7Cl2NO3/c7-4(10)2-1-3-9-6(12)5(8)11/h1-3H2,(H,9,12) |
Clé InChI |
SLGWOPVGJXMHTK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)Cl)CNC(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)


